3-(Methylamino)imidazolidine-2,4-dione
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Overview
Description
3-(Methylamino)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are used in various scientific research fields. The structure of this compound consists of a five-membered ring with two nitrogen atoms and two carbonyl groups, along with a methylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of ethylchloroacetate with methylamine, followed by cyclization with sodium acetate . Another method includes the Bucherer-Bergs reaction, which involves the reaction of an aldehyde or ketone with ammonium carbonate and potassium cyanide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bucherer-Bergs reaction is often employed due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-(Methylamino)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and anticonvulsant activities.
Medicine: It is investigated for its potential use in the treatment of neurological disorders and infections.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Methylamino)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to bind to the voltage-gated sodium channel inner pore, which is crucial for its anticonvulsant activity . The compound’s antibacterial activity is attributed to its ability to inhibit bacterial protein synthesis by binding to bacterial ribosomes .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar structure but without the methylamino group.
Thiazolidine-2,4-dione: A related compound with a sulfur atom replacing one of the nitrogen atoms in the ring.
Uniqueness
3-(Methylamino)imidazolidine-2,4-dione is unique due to its specific substituent, which imparts distinct biological activities and chemical properties. The presence of the methylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C4H7N3O2 |
---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
3-(methylamino)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H7N3O2/c1-5-7-3(8)2-6-4(7)9/h5H,2H2,1H3,(H,6,9) |
InChI Key |
CMGGAAWQHCTRSL-UHFFFAOYSA-N |
Canonical SMILES |
CNN1C(=O)CNC1=O |
Origin of Product |
United States |
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